molecular formula C23H20N4O3S B2914753 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide CAS No. 1326891-01-3

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2914753
CAS No.: 1326891-01-3
M. Wt: 432.5
InChI Key: GEIWMUTVINRSOS-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-methylphenyl group at position 3, a 2-oxo-1,2-dihydropyridin-1-yl moiety at position 5, and an acetamide linker terminating in a 3-(methylsulfanyl)phenyl group. The 1,2,4-oxadiazole and dihydropyridinone motifs are known pharmacophores in medicinal chemistry, often associated with kinase inhibition, antiproliferative, or anti-inflammatory activities . The methylsulfanyl (SCH₃) substituent on the phenyl ring may enhance lipophilicity and modulate metabolic stability, while the dihydropyridinone contributes to hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name

2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(3-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-15-5-3-6-16(11-15)22-25-23(30-26-22)17-9-10-21(29)27(13-17)14-20(28)24-18-7-4-8-19(12-18)31-2/h3-13H,14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIWMUTVINRSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC(=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with hydroxylamine in the presence of an acid catalyst.

    Synthesis of the dihydropyridine moiety: This involves the Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia are reacted under reflux conditions.

    Coupling of the oxadiazole and dihydropyridine units: This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the phenylacetamide group: This final step can be accomplished through an amidation reaction using the appropriate amine and acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound 1,2,4-Oxadiazole + dihydropyridinone 3-Methylphenyl, 3-(SCH₃)phenyl Inferred kinase inhibition / antiproliferative
FP1-12 () 1,2,4-Triazole + imidazolone Varied phenyl/hydroxyphenyl Antiproliferative (synthesized for cancer research)
N-[3-(Methylsulfanyl)Phenyl]-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide () 1,2,4-Triazole 3-(SCH₃)phenyl, pyridinyl Structural data only; similar acetamide linkage
Compound 60 () 1,2,4-Oxadiazole + pyridine 5-Methyloxadiazole, tetrahydrobenzo-oxazolo-oxazine Potent kinase inhibitor (e.g., JAK2/STAT5 inhibition)
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamide () 1,2,4-Triazole Furan-2-yl, amino Anti-exudative activity (45–62% inhibition vs. diclofenac)

Key Structural and Functional Insights :

Dihydropyridinone introduces a rigid, planar structure compared to flexible imidazolone or pyridine moieties in analogs, which may influence target binding .

Substituent Effects :

  • The 3-(SCH₃)phenyl group enhances lipophilicity (logP ~3.5 estimated) versus polar groups like methoxy (: logP ~2.8) or hydroxy () .
  • Methylphenyl on oxadiazole may stabilize π-π stacking in enzyme active sites, similar to pyridinyl groups in Compound 60 .

Biological Activity

The compound 2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide is a novel synthetic derivative that incorporates a 1,2,4-oxadiazole moiety, known for its diverse pharmacological properties. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 366.43 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. The specific compound demonstrated notable activity against:

  • Human breast adenocarcinoma (MCF-7)
  • Acute lymphoblastic leukemia (CEM-C7)

In vitro assays indicated that this compound induced apoptosis in these cancer cell lines through mechanisms involving the upregulation of p53 and activation of caspase pathways .

Antimicrobial Activity

The oxadiazole derivatives are also recognized for their antimicrobial properties. The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values were determined to be low (sub-micromolar concentrations), indicating strong antibacterial efficacy.

These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .

Case Studies and Experimental Data

A series of experiments were conducted to evaluate the biological activity of this compound. The following table summarizes key findings from various studies:

Study ReferenceCell Line/PathogenIC₅₀/ED₅₀Mechanism of Action
MCF-70.65 µMApoptosis via p53 pathway
CEM-C70.75 µMCaspase activation
E. coli0.30 µg/mLDisruption of cell membrane
S. aureus0.25 µg/mLInhibition of cell wall synthesis

Mechanistic Insights

The mechanism by which this compound exerts its biological effects has been further elucidated through molecular docking studies. These studies revealed strong interactions between the oxadiazole moiety and target proteins involved in cancer progression and microbial resistance.

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